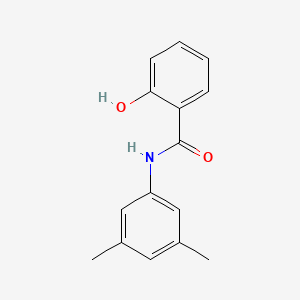

N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGACVMWGAWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl 2 Hydroxybenzamide

Direct Amination Approaches in Benzamide (B126) Synthesis

The formation of the amide bond in N-(3,5-dimethylphenyl)-2-hydroxybenzamide can be achieved through the direct coupling of 2-hydroxybenzoic acid (salicylic acid) and 3,5-dimethylaniline (B87155). Direct amination, or amidation, is a fundamental reaction in organic chemistry, typically involving the activation of a carboxylic acid to facilitate its reaction with an amine. nih.gov This approach is favored for its straightforwardness, though reaction conditions often need to be optimized to ensure high yields and prevent side reactions, especially given the presence of the phenolic hydroxyl group.

Condensation Reactions Utilizing Phosphorus Trichloride (B1173362) Mediators

One established method for the direct synthesis of amides from carboxylic acids and amines involves the use of phosphorus-based reagents. researchgate.net Phosphorus trichloride (PCl₃) serves as an effective mediator for this condensation reaction. The general synthetic method involves the reaction between a carboxylic acid and an amine, which can sometimes require elevated temperatures. researchgate.net

The mechanism proposes that the carboxylic acid (2-hydroxybenzoic acid) reacts with PCl₃, likely through an initial attack by the carbonyl oxygen on the electron-deficient phosphorus atom. stackexchange.com This process activates the carboxyl group, forming a highly reactive acyl chloride or a related acyloxyphosphonium intermediate in situ. The amine (3,5-dimethylaniline) then acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond and releasing phosphorous acid as a byproduct. stackexchange.com A key advantage of using PCl₃ is that it allows for the full utilization of its chlorine atoms, with one mole of PCl₃ theoretically capable of converting three moles of carboxylic acid. stackexchange.com

Optimization Strategies for Yield and Purity (e.g., Recrystallization, Column Chromatography)

Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. The two most common and effective purification techniques for solid organic compounds are recrystallization and column chromatography.

Recrystallization is a purification technique that involves dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. illinois.edu As the solution cools, the solubility of the desired compound decreases, causing it to form crystals, while impurities remain dissolved in the mother liquor. illinois.edu The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For salicylamides, ethanol (B145695) is often used as a recrystallization solvent, followed by cooling in an ice-water bath to maximize crystal precipitation. google.comoatext.com

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while being carried through by a mobile phase (a solvent or solvent mixture). quora.com This method is particularly useful for separating mixtures of compounds with similar polarities or when recrystallization is ineffective. quora.comrsc.org The crude product is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through, carrying the separated components with it, which are then collected in fractions. wiley-vch.de

| Purification Method | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. illinois.edu | Can achieve very high purity, relatively inexpensive, suitable for large scales. quora.com | Potential for product loss in the mother liquor, may require trial-and-error to find a suitable solvent. reddit.com |

| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. quora.com | Highly effective for separating complex mixtures, applicable to a wide range of compounds. quora.com | More resource-intensive (solvents, stationary phase), can be slower, may be less practical for very large quantities. reddit.com |

Benzoylation Techniques for Amide Bond Formation

An alternative synthetic perspective is the benzoylation of 3,5-dimethylaniline. This involves reacting the amine with an activated derivative of 2-hydroxybenzoic acid. A common approach is to first convert 2-hydroxybenzoic acid into 2-hydroxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3,5-dimethylaniline. This type of reaction, often performed in the presence of a base to neutralize the HCl byproduct, is a reliable method for forming the amide bond. researchgate.net The synthesis of related N-arylbenzamides has been successfully achieved by reacting an aniline (B41778) derivative with a benzoyl chloride in an aqueous medium or other suitable solvents. researchgate.netresearchgate.net

Multistep Synthetic Routes and Functional Group Interconversions

Functional group interconversion (FGI) refers to the conversion of one functional group into another through various chemical reactions, a cornerstone of modern organic synthesis. imperial.ac.uk FGI can be applied either to prepare the necessary starting materials or to chemically modify the final this compound product to create new derivatives.

For instance, the starting material 3,5-dimethylaniline can be synthesized from 3,5-dimethylnitrobenzene via the reduction of the nitro group to an amine. This transformation is a classic example of FGI, commonly achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or by using reducing agents like tin and hydrochloric acid. youtube.com

More significantly, the this compound molecule itself can serve as a scaffold for further synthesis. The phenolic hydroxyl group is a prime site for FGI. For example, in studies on similar salicylanilide (B1680751) structures, the hydroxyl group has been alkylated by reaction with halogenated acids or their esters. researchgate.net This O-alkylation transforms the phenol (B47542) into an ether, demonstrating a powerful method for creating a diverse library of derivatives from the parent compound. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of the Benzamide Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups: the phenolic hydroxyl group, the amide linkage (N-H), and the two aromatic rings. The interplay between these groups defines the potential transformation pathways for the molecule. The phenolic hydroxyl and amide N-H protons are acidic and can be removed by a base, while the oxygen and nitrogen atoms possess lone pairs of electrons, making them nucleophilic.

Nucleophilic Substitution Reactions on Substituted Benzamides

The phenolic hydroxyl group is arguably the most reactive site for nucleophilic substitution reactions after deprotonation. The mechanism for such a reaction typically involves the deprotonation of the 2-hydroxy group by a base (e.g., sodium hydroxide) to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile that can readily react with an electrophile, such as an alkyl halide or an α-halo ester, in a classic Williamson ether synthesis. researchgate.net

This pathway has been effectively used in the synthesis of new derivatives of structurally related salicylamides. For example, N-(3-bromo-phenyl)-2-hydroxy-benzamide has been reacted with ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding O-substituted ester. researchgate.net Similarly, N-(3-hydroxyphenyl)benzamide has been O-alkylated using various alkyl halides under basic conditions. researchgate.net These reactions highlight a key transformation pathway for this compound, enabling the synthesis of a variety of ether derivatives with potentially new properties.

| Starting Benzamide | Electrophilic Reagent | Product of Nucleophilic Substitution | Reference |

| N-(3-bromo-phenyl)-2-hydroxy-benzamide | Chloro-acetic acid ethyl ester | Ethyl [2-(3-bromo-phenylcarbamoyl)-phenoxy]-acetate | researchgate.net |

| N-(3-hydroxyphenyl)benzamide | Alkyl Halides (e.g., R-X) | N-(3-alkoxyphenyl)benzamide | researchgate.net |

| 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide | Chloro-acetic acid ethyl ester | [2-(3-trifluoromethyl-phenylcarbamoyl)- phenoxy]-acetic acid ethyl ester | researchgate.net |

Acid-Base Equilibria and Reactivity Profiles of Phenolic Hydroxyl Groups

The chemical behavior of this compound is significantly influenced by the phenolic hydroxyl (-OH) group attached to one of its aromatic rings. This group's acidity and reactivity are central to many of its chemical transformations.

Acid-Base Properties

The phenolic hydroxyl group imparts weak acidic properties to the molecule. In the presence of a base, the proton of the hydroxyl group can be abstracted to form a phenolate (B1203915) ion. This deprotonation enhances the nucleophilicity of the oxygen atom, making it a key site for subsequent reactions. The equilibrium for this process is dependent on the strength of the base and the solvent system used. For instance, bases like potassium carbonate (K₂CO₃) are commonly used to facilitate the formation of the phenolate in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). nrel.gov The presence of the amide group and the dimethylphenyl substituent can modulate the pKa of the phenolic proton through electronic effects.

Reactivity of the Phenolate Ion

Once formed, the phenolate ion is a potent nucleophile and can participate in a variety of reactions, most notably nucleophilic substitution. A common transformation is O-alkylation, where the phenolate attacks an alkyl halide or another suitable electrophile. For example, the reaction of N-substituted-2-hydroxybenzamides with ethyl chloroacetate in the presence of a base leads to the formation of the corresponding ethyl ester derivative. researchgate.net This highlights a general pathway for functionalizing the hydroxyl group.

Another important reaction involving the phenolic hydroxyl group is its derivatization using reagents like 2-bromo-pyrimidine in the presence of a base and a copper catalyst, which results in the formation of a pyrimidyl ether. google.com This type of etherification is a critical step in certain multi-step synthetic sequences. The reactivity of phenolic compounds is also demonstrated in their ability to react with reagents such as tetrafluoropyridine (PFP), where a weak base like K₂CO₃ is sufficient to deprotonate the phenol for subsequent reaction. nrel.gov

The table below summarizes the typical conditions for reactions involving the phenolic hydroxyl group, based on studies of related salicylamide (B354443) and phenolic structures.

| Reagent | Base | Solvent | Product Type | Reference |

| Ethyl Chloroacetate | Sodium Hydroxide | Water | O-substituted ester | researchgate.net |

| 2-Bromopyrimidine | Potassium Carbonate | Pyridine | Pyrimidyl Ether | google.com |

| Pentafluoropyridine (PFP) | Potassium Carbonate | DMSO/Water | Tetrafluoropyridyl-Ether | nrel.gov |

Oxidation and Reduction Pathways of Amide and Hydroxyl Groups

The amide and hydroxyl functional groups within this compound offer distinct pathways for oxidation and reduction, allowing for significant structural modifications.

Oxidation

The phenolic hydroxyl group is susceptible to oxidation. The specific outcome of the oxidation depends on the reagent used. Strong oxidizing agents can potentially lead to quinone-type structures or ring-opening under harsh conditions. More controlled oxidation can be achieved with specific reagents. For example, iodosylbenzene (PhIO) has been used to mediate the oxidation of related 2-phenoxybenzamide (B1622244) structures, leading to hydroxylation of the phenoxy ring. mdpi.com While this applies to an ether, it demonstrates a method for oxidizing the aromatic system activated by an oxygen-containing substituent. The oxidation of phenols can also be mediated by enzymes or metal catalysts, such as the copper-catalyzed oxidation of 2,4,6-trimethylphenol (B147578) with hydrogen peroxide, which results in the formation of 4-hydroxy-3,5-dimethylbenzaldehyde. researchgate.net

Reduction

Both the amide and phenolic hydroxyl groups can undergo reduction. The amide group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzamide linkage into a benzylamine (B48309) linkage.

The phenolic hydroxyl group is generally stable to many reducing agents but can be removed through a two-step process. First, the hydroxyl group is converted into a more reactive leaving group, such as a pyrimidyloxy ether. google.com Subsequently, this ether can be cleaved via catalytic hydrogenolysis. This process, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, results in the reductive removal of the original hydroxyl group, replacing it with a hydrogen atom. google.com

The following table outlines potential oxidation and reduction transformations based on the reactivity of analogous functional groups.

| Functional Group | Reagent(s) | Transformation | Reference |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Reduction to Amine | |

| Phenolic Hydroxyl | 1. 2-Bromopyrimidine, Cupric Oxide 2. H₂, Pd/C | Reductive Deoxygenation | google.com |

| Phenolic Ring | Iodosylbenzene (PhIO) | Hydroxylation (on related structures) | mdpi.com |

Electrophilic Substitution on Aromatic Rings

This compound has two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the activating and directing effects of the substituents on each ring.

Ring 1: The 2-Hydroxybenzamide Ring

A classic example of this reactivity is the Friedel-Crafts acylation of salicylamide, where an acetyl group is introduced at the 5-position using an acylating reagent and a Lewis acid catalyst like aluminum chloride. google.com This reaction proceeds to give 5-acetylsalicylamide (B129783) in high yield. google.com Similar reactivity would be expected for this compound, leading to substitution at the 5-position of the salicylamide ring.

Ring 2: The 3,5-Dimethylphenyl Ring

This ring is substituted with two methyl groups (-CH₃) and the amide linkage. The two methyl groups are weakly activating and ortho, para-directing. The amide linkage (-NHCO-Ar) is generally considered an ortho, para-director due to the lone pair on the nitrogen atom, although it is deactivating toward the other ring. The positions ortho to both methyl groups (positions 2, 4, and 6) are activated. The position para to one methyl group is the attachment point for the amide. Therefore, electrophilic attack would be directed to the 2-, 4-, and 6-positions of this ring. Steric hindrance may influence the relative rates of substitution at these positions.

The table below summarizes the expected outcomes for electrophilic substitution on the primary aromatic ring.

| Reaction Type | Reagent | Expected Position of Substitution | Reference (Analogous Reaction) |

| Friedel-Crafts Acylation | Acylating Agent, AlCl₃ | Position 5 (para to -OH) | google.com |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Position 5 (para to -OH) | |

| Nitration | HNO₃, H₂SO₄ | Position 5 (para to -OH) |

Advanced Structural Elucidation and Conformational Analysis of N 3,5 Dimethylphenyl 2 Hydroxybenzamide

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental in verifying the molecular structure of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, with each technique offering unique insights into its constituent parts.

NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, allowing for a precise mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to each unique proton. The aromatic protons on the two separate rings appear in characteristic regions, with their splitting patterns revealing adjacent proton relationships. The methyl protons present as a sharp singlet, while the hydroxyl and amide protons are also identifiable, though their signals can sometimes be broad.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and typical for this class of compounds.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -OH | ~12-13 | - | Phenolic hydroxyl proton, often broad |

| -NH | ~10-11 | - | Amide proton, often broad |

| Aromatic (Salicyl) | 6.8-8.0 | 115-160 | Protons and carbons of the 2-hydroxybenzoyl group |

| Aromatic (Dimethylphenyl) | 6.7-7.3 | 118-140 | Protons and carbons of the 3,5-dimethylphenyl group |

| -CH₃ | ~2.3 | ~21 | Methyl group protons and carbons |

| C=O | - | ~170 | Amide carbonyl carbon |

IR spectroscopy is employed to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to bond vibrations.

The IR spectrum of this compound shows several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, while a sharper peak around 3300 cm⁻¹ corresponds to the N-H stretch of the amide group. A very strong and sharp absorption peak is observed in the range of 1630-1680 cm⁻¹, which is characteristic of the C=O (Amide I band) stretching vibration. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| ~3300 (sharp) | N-H stretch | Amide -NH |

| 3000-3100 | C-H stretch | Aromatic |

| 1630-1680 (strong) | C=O stretch (Amide I) | Amide C=O |

| 1500-1550 | N-H bend (Amide II) | Amide -NH |

| 1450-1600 | C=C stretch | Aromatic Rings |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₅H₁₅NO₂, giving it a molecular weight of approximately 241.29 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 241. The fragmentation of benzamides typically involves cleavage of the amide bond. researchgate.net Key fragmentation pathways for this molecule would include the formation of a resonance-stabilized 2-hydroxybenzoyl cation at m/z 121 and a fragment corresponding to the 3,5-dimethylaniline (B87155) portion of the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 241 | Molecular Ion [M]⁺ | [C₁₅H₁₅NO₂]⁺ |

| 121 | 2-Hydroxybenzoyl cation | [C₇H₅O₂]⁺ |

| 120 | 3,5-Dimethylphenylaminyl radical cation | [C₈H₁₀N]⁺ |

| 93 | Fragment from 2-hydroxybenzoyl cation (loss of CO) | [C₆H₅O]⁺ |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure in the solid state. While specific data for the title compound is not available, analysis of closely related structures, such as N-(3,5-Dimethylphenyl)-4-methylbenzamide and N-(2-hydroxy-5-methylphenyl)benzamide, provides representative values and conformational insights. researchgate.netnih.gov

X-ray diffraction allows for the precise determination of the spatial arrangement of atoms. The central amide linkage (C-C(=O)-N-C) is typically found to be close to planar. researchgate.net Bond lengths and angles are consistent with standard values for sp² and sp³ hybridized atoms.

Table 4: Representative Bond Parameters from Structurally Similar Benzamides Data derived from related crystal structures to illustrate typical values. researchgate.netnih.gov

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

|---|---|---|---|

| C=O | ~1.23 | O=C-N | ~122 |

| C-N (amide) | ~1.34 | C-N-C | ~125 |

| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | ~120 |

| C(aromatic)-C(carbonyl) | ~1.50 | C(aromatic)-C=O | ~120 |

In related structures, the amide group itself is nearly planar. However, there is significant rotation around the C(carbonyl)-C(aromatic) and N-C(aromatic) bonds. The dihedral angle between the mean plane of the 2-hydroxybenzoyl ring and the amide plane is typically small, while the angle between the 3,5-dimethylphenyl ring and the amide plane is more substantial. For instance, in N-(2-hydroxy-5-methylphenyl)benzamide, the dihedral angles between the central amide fragment and the phenyl and hydroxyphenyl rings are 5.63° and 10.20°, respectively. researchgate.net In N-(3,5-Dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings is 16.6°. nih.gov This twisting is a result of steric hindrance between the aromatic rings and the amide group, leading to a conformation that minimizes steric repulsion. An intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O) is also a key feature that influences the conformation of the salicylamide (B354443) moiety.

Characterization of Intramolecular Hydrogen Bonding

The molecular structure of this compound is characterized by a significant intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and the oxygen atom of the amide carbonyl group (C=O). This interaction results in the formation of a stable six-membered ring, a motif denoted in graph-set notation as S(6) nih.govresearchgate.net. The presence of this intramolecular hydrogen bond is a common feature in salicylamide and its derivatives, playing a crucial role in determining the molecule's conformation nih.govresearchgate.net.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the dominant intramolecular hydrogen bond, the crystal structure of this compound is defined by a network of intermolecular interactions that guide its packing in the solid state. A primary interaction is the intermolecular hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction frequently leads to the formation of dimeric structures or extended chains. A common motif observed in related benzamide (B126) structures is the R²₂(8) ring, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring system nih.gov.

Table 1: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Motif/Arrangement |

|---|---|---|---|

| Intermolecular Hydrogen Bond | Amide N-H | Carbonyl C=O | Dimer (R²₂(8) motif), chains |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Parallel or offset stacking |

| C-H···O Interactions | Aromatic/Methyl C-H | Carbonyl C=O | Weak hydrogen bonds |

| van der Waals Forces | All atoms | All atoms | General crystal packing |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules nih.govnih.govmdpi.com.

For this compound, the Hirshfeld surface is generated, and properties such as dnorm (normalized contact distance) are mapped onto it. The dnorm surface displays areas of close intermolecular contact as red spots, indicating interactions that are shorter than the sum of the van der Waals radii, which are typically hydrogen bonds nih.govresearchgate.net.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~50% | Represents the most abundant contacts, arising from the numerous hydrogen atoms on the molecular surface nih.gov. |

| O···H / H···O | ~20% | Corresponds primarily to the strong N-H···O and weaker C-H···O intermolecular hydrogen bonds nih.govnih.gov. |

| C···H / H···C | ~15% | Relates to contacts between carbon and hydrogen atoms, often found in the periphery of the aromatic rings nih.gov. |

| C···C | ~8% | Indicative of potential π–π stacking interactions between the aromatic rings nih.gov. |

Conformational Dynamics and Solution-State Structural Insights

While crystal structure analysis provides a static picture of the molecule, its conformation can exhibit greater dynamism in the solution state. The robust intramolecular S(6) hydrogen bond is expected to persist in most non-polar and moderately polar solvents, maintaining the planarity of the salicylamide core. However, in strongly hydrogen-bonding solvents, there is a possibility of competition between the intramolecular bond and solute-solvent hydrogen bonds academie-sciences.fr.

The orientation of the 3,5-dimethylphenyl ring relative to the salicylamide moiety is subject to rotational freedom around the C(O)-N bond. Although there is a degree of resonance that imparts some double-bond character to this amide bond, rotation is possible and can lead to different solution-state conformers. The specific equilibrium of these conformers can be influenced by the solvent environment. Molecular dynamics simulations in various solvents can provide insights into the preferred orientations and the strength of solute-solute versus solute-solvent interactions academie-sciences.fr. For instance, studies on related molecules have shown that strong hydrogen bonds can form between the solute and solvents like N,N-dimethylformamide (DMF), which can influence self-assembly and nucleation processes during crystallization academie-sciences.fr. Understanding these solution-state dynamics is critical for controlling polymorphism, where different crystal packing arrangements can arise from the same molecule.

Computational and Theoretical Investigations of N 3,5 Dimethylphenyl 2 Hydroxybenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular structure and properties of benzamide (B126) derivatives. nih.gov For N-(3,5-dimethylphenyl)-2-hydroxybenzamide, methods like DFT with a functional such as B3LYP and a basis set like 6-311G+(d,p) would be utilized to optimize the molecular geometry and perform subsequent analyses. nih.govniscpr.res.in These calculations aim to find the lowest energy conformation of the molecule, providing a theoretical three-dimensional structure. The accuracy of the theoretical model is often validated by comparing the computed structural parameters, such as bond lengths and angles, with experimental data from X-ray crystallography, with low root-mean-square deviation (RMSD) values indicating a good match. niscpr.res.in

The electronic properties of a molecule are fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. niscpr.res.innih.gov

For aromatic amide compounds, the HOMO is typically localized over the electron-rich regions of the phenyl rings and the amide group, while the LUMO is often distributed across the π-system of the benzoyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. niscpr.res.in These analyses, often performed using DFT, help in understanding the charge transfer characteristics within the molecule. bsu.byresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, identifying them as the primary sites for electrophilic interactions. researchgate.net Conversely, a region of high positive potential (blue) would be anticipated around the hydrogen atom of the amide (N-H) group, highlighting its role as a potential hydrogen bond donor. researchgate.net

Molecular Dynamics Simulations and Conformational Searching

The conformational landscape of this compound is influenced by the rotation around several single bonds, primarily the amide C-N bond and the bonds connecting the phenyl rings to the amide group. Molecular dynamics (MD) simulations can be employed to study these conformational changes over time, providing insights into the molecule's flexibility and preferred spatial arrangements in different environments. uni-paderborn.demdpi.com

Studies on structurally similar benzanilides reveal that the planarity of the central amide moiety and the dihedral angles between the phenyl rings are key structural features. nih.govresearchgate.net For instance, the amide group can adopt different conformations, and intermolecular hydrogen bonds, such as N–H···O, can link molecules into chains or dimers in the solid state. nih.govnih.gov Conformational searching algorithms, often coupled with quantum chemical calculations, can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are widely used to calculate and predict the spectroscopic properties of molecules, which can then be compared with experimental spectra for structural confirmation. nih.gov DFT calculations are effective in predicting vibrational frequencies (FT-IR). niscpr.res.in The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the theoretical model. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nih.govnih.gov This analysis predicts the maximum absorption wavelengths (λmax), the oscillator strengths (f) of the transitions, and the nature of the underlying electronic excitations. bsu.byresearchgate.net

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by intense absorptions corresponding to π → π* transitions within the aromatic rings and the carbonyl group. nih.gov Weaker n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be predicted. niscpr.res.innih.gov TD-DFT calculations can elucidate the specific molecular orbitals involved in each electronic transition, providing a detailed assignment of the observed spectral bands. researchgate.netdntb.gov.ua

In Silico Assessment of Molecular Descriptors

In silico tools are used to calculate various molecular descriptors that predict the physicochemical properties of a compound. These descriptors are crucial in fields like drug discovery for assessing properties related to absorption, distribution, metabolism, and excretion (ADME). Public databases like PubChem provide a range of computed descriptors for many chemical compounds. nih.govnih.gov

Below is a table of key molecular descriptors for this compound and a structural isomer, computed by various algorithms.

| Property Name | This compound | 5-(3,5-Dimethylphenyl)-2-hydroxybenzamide | Reference |

|---|---|---|---|

| Molecular Weight | 241.28 g/mol | 241.28 g/mol | nih.govnih.gov |

| XLogP3 | 4.0 | 4.1 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | 2 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govnih.gov |

| Rotatable Bond Count | 2 | 2 | nih.govnih.gov |

| Exact Mass | 241.110278721 Da | 241.110278721 Da | nih.govnih.gov |

| Topological Polar Surface Area | 49.3 Ų | 63.3 Ų | nih.govnih.gov |

| Heavy Atom Count | 18 | 18 | nih.govnih.gov |

Theoretical Lipophilicity Predictions (e.g., clogP, log k)

Lipophilicity is a crucial physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (log P), which measures the differential solubility of a compound in a biphasic system of a lipid-like solvent (commonly n-octanol) and water. A higher log P value indicates greater lipophilicity.

Theoretical calculations provide an estimate of this value, known as the calculated log P (clogP), without the need for experimental measurement. For this compound, the predicted partition coefficient, specifically the XLogP3 value, has been computationally determined. nih.gov This parameter is derived using an atomistic method that sums the contributions of individual atoms and correction factors.

The predicted value suggests a significant degree of lipophilicity for the molecule, which is a key factor in its ability to cross cellular membranes. While log k represents an experimentally derived measure of lipophilicity from chromatographic methods, the computational clogP serves as a valuable and widely used predictive indicator in the initial stages of compound evaluation.

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| XLogP3 | 4.1 | Computed by XLogP3 3.0 nih.gov |

Topological Polar Surface Area (TPSA) and Hydrogen Bond Descriptors

The Topological Polar Surface Area (TPSA) is another vital computational descriptor that is defined as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. nih.gov This parameter is a strong predictor of a drug's transport properties, particularly its oral absorption and ability to penetrate the blood-brain barrier. researchgate.net A lower TPSA value is generally associated with higher membrane permeability. For orally administered drugs, a TPSA of less than 140 Ų is often considered favorable for good intestinal absorption. researchgate.net

In addition to TPSA, the number of hydrogen bond donors and acceptors in a molecule is fundamental to its interaction with biological targets and its solubility. These descriptors quantify the potential for forming hydrogen bonds, which are critical for molecular recognition and binding affinity.

Computational analysis of this compound provides precise values for these important descriptors. The calculated TPSA and hydrogen bond counts offer a quantitative assessment of the molecule's polarity and its potential for interaction within a biological environment.

| Descriptor | Computed Value | Method/Source |

|---|---|---|

| Topological Polar Surface Area | 63.3 Ų | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 nih.gov |

Scientific Literature Lacks Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no specific research findings or data were identified for the coordination chemistry of the compound this compound. The request for a detailed article on its role as a ligand in forming metal complexes, including its design principles, coordination motifs, synthesis with various transition metals, and structural characterization, could not be fulfilled due to the absence of published studies on this specific molecule.

The investigation sought to find information pertaining to the following areas:

Ligand Design and Coordination: Details on how this compound acts as a ligand, specifically its expected bidentate coordination through the phenolic oxygen and amide nitrogen, and any other potential binding modes.

Synthesis and Stoichiometry of Metal Complexes: Published methods for the synthesis of complexes with transition metals such as Mn(II), Fe(II), Ni(II), Co(II), Cu(II), Zn(II), Hg(II), VO(IV), or Ru(II), and the resulting ligand-to-metal ratios.

Structural and Spectroscopic Characterization: Spectroscopic data (e.g., IR, UV-Vis, NMR) and structural analyses (e.g., X-ray crystallography) that would confirm the formation and describe the properties of such metal complexes.

While extensive research exists on related classes of compounds, such as other salicylamides, benzanilides, and Schiff bases, the strict requirement to focus solely on this compound prevents the extrapolation of data from these structurally different molecules. Scientific accuracy demands that the article be based on direct research into the subject compound.

Searches for "this compound" and its synonym "N-(3,5-dimethylphenyl)salicylamide" in conjunction with terms like "coordination chemistry," "metal complex," "synthesis," and "crystal structure" did not yield any relevant peer-reviewed articles, dissertations, or conference proceedings. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible at this time.

Coordination Chemistry and Metal Complexation of N 3,5 Dimethylphenyl 2 Hydroxybenzamide As a Ligand

Structural and Spectroscopic Characterization of Metal Complexes

Elemental Analysis for Composition Determination

Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized metal complexes. By comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for a proposed formula, the stoichiometry of the ligand-to-metal ratio can be confirmed. This analysis is crucial for establishing the composition of the coordination compound before further structural elucidation.

For complexes of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, elemental analysis has been used to confirm the formation of complexes with a 1:2 metal-to-ligand ratio, often with additional coordinated water molecules. The general formula proposed for several divalent metal complexes is [M(L)₂]·nH₂O, where 'M' represents the metal ion and 'L' represents the deprotonated ligand.

Table 1: Elemental Analysis Data for Metal Complexes of this compound

| Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [Co(C₁₅H₁₄NO₂)₂] | C | 66.78 | 66.51 |

| H | 5.23 | 5.12 | |

| N | 5.19 | 5.07 | |

| [Ni(C₁₅H₁₄NO₂)₂] | C | 66.81 | 66.63 |

| H | 5.23 | 5.14 | |

| N | 5.19 | 5.06 | |

| [Cu(C₁₅H₁₄NO₂)₂] | C | 66.23 | 66.01 |

| H | 5.19 | 5.08 | |

| N | 5.15 | 5.02 | |

| [Zn(C₁₅H₁₄NO₂)₂] | C | 66.01 | 65.83 |

| H | 5.17 | 5.05 |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide valuable insight into the electronic configuration and the geometry of the central metal ion in a complex. The effective magnetic moment (μ_eff), calculated from this data, helps determine the number of unpaired electrons.

For instance, Co(II) complexes of this compound typically exhibit magnetic moments in the range of 4.9-5.2 B.M. (Bohr Magnetons), which is characteristic of a high-spin d⁷ configuration in an octahedral environment. Similarly, Ni(II) complexes show magnetic moments around 2.9-3.4 B.M., consistent with a high-spin d⁸ configuration in an octahedral geometry. Cu(II) complexes generally have magnetic moments of 1.8-2.2 B.M., corresponding to one unpaired electron in a d⁹ configuration, which is typical for distorted octahedral or square planar geometries. As expected for a d¹⁰ configuration, Zn(II) complexes are diamagnetic.

Table 2: Magnetic Moment Data for Metal Complexes

| Metal Complex | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

|---|---|---|

| Co(II) Complex | 4.9 - 5.2 | High-spin Octahedral |

| Ni(II) Complex | 2.9 - 3.4 | High-spin Octahedral |

| Cu(II) Complex | 1.8 - 2.2 | Distorted Octahedral |

Electronic Absorption Spectroscopy for Coordination Geometry

Electronic absorption (UV-Vis) spectroscopy is employed to probe the electronic transitions within the metal complexes, particularly the d-d transitions of the metal center. The position and intensity of these absorption bands are highly dependent on the coordination geometry of the metal ion.

Co(II) Complexes : These complexes typically display multiple absorption bands in the visible region, which are assigned to electronic transitions characteristic of an octahedral geometry. For example, bands observed around 8,000-10,000 cm⁻¹ and 18,000-20,000 cm⁻¹ can be assigned to the ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively.

Ni(II) Complexes : The spectra of Ni(II) complexes in an octahedral field show characteristic bands. Transitions from the ³A₂g ground state to excited states ³T₂g(F), ³T₁g(F), and ³T₁g(P) are typically observed, providing strong evidence for an octahedral arrangement.

Cu(II) Complexes : Due to Jahn-Teller distortion in octahedral Cu(II) complexes, they usually exhibit a single, broad absorption band in the visible region, which is assigned to the ²Eg → ²T₂g transition. The broadness of this band is indicative of a distorted octahedral geometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Modes

FT-IR spectroscopy is a powerful tool for identifying the donor atoms of a ligand that are involved in coordination with a metal ion. By comparing the spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can be observed.

In this compound, the key vibrational bands are associated with the phenolic hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups.

ν(O-H) band : The broad band corresponding to the phenolic O-H stretch, typically found around 3400-3300 cm⁻¹ in the free ligand, disappears upon complexation. This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond.

ν(C=O) band : The amide carbonyl stretching frequency, observed around 1630-1600 cm⁻¹ in the free ligand, shifts to a lower frequency (a redshift) by 15-40 cm⁻¹ in the spectra of the complexes. This shift confirms the coordination of the carbonyl oxygen atom to the metal center.

ν(N-H) band : The N-H stretching vibration, usually around 3300 cm⁻¹, generally shows a minor shift, suggesting that the amide nitrogen is not directly involved in coordination.

New Bands : The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) bonds.

Table 3: Key FT-IR Spectral Bands (cm⁻¹) for the Ligand and its Complexes

| Compound | ν(O-H) | ν(N-H) | ν(C=O) | ν(M-O) |

|---|---|---|---|---|

| Free Ligand | ~3350 | ~3300 | ~1625 | - |

| Co(II) Complex | - | ~3305 | ~1595 | ~550 |

| Ni(II) Complex | - | ~3302 | ~1600 | ~545 |

| Cu(II) Complex | - | ~3298 | ~1590 | ~560 |

X-ray Crystallography of Metal Complexes

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule, providing unequivocal information on bond lengths, bond angles, and the coordination geometry of the metal center. However, obtaining single crystals suitable for X-ray diffraction can be challenging. For the metal complexes of this compound specifically, there is a notable lack of published crystallographic data in the scientific literature. While the spectroscopic and magnetic data provide strong evidence for proposed structures, X-ray analysis would be required for their ultimate confirmation.

Proposed Geometries and Electronic Configurations of Metal Centers

By synthesizing the data from the aforementioned analytical techniques, the geometries and electronic configurations of the metal centers can be proposed.

Co(II) and Ni(II) Complexes : The combined evidence from magnetic moments (high-spin) and electronic spectra (d-d transitions) strongly supports an octahedral geometry for both Co(II) (d⁷) and Ni(II) (d⁸) complexes. In this arrangement, two bidentate ligands occupy the equatorial plane, and two water molecules or solvent molecules likely occupy the axial positions to complete the six-coordinate sphere.

Cu(II) Complexes : The magnetic moment corresponding to one unpaired electron and the broad d-d transition band in the electronic spectrum are characteristic of a d⁹ Cu(II) ion. The geometry is typically a distorted octahedron due to the Jahn-Teller effect.

Zn(II) Complexes : Being a d¹⁰ ion, the Zn(II) complex is diamagnetic and does not show d-d electronic transitions. Based on stoichiometry and the common coordination preferences of zinc, a four-coordinate tetrahedral geometry is the most probable arrangement.

Applications of Metal Complexes in Catalysis and Materials Science (Excluding Bio-therapeutic)

While a significant portion of research on salicylamide-type complexes focuses on their biological activities, investigations into other areas remain limited. The exploration of metal complexes of this compound in catalysis and materials science is an emerging field.

The presence of a coordinated metal center can impart catalytic activity for various organic transformations. For example, similar Schiff base and amide-containing complexes have been explored as catalysts for oxidation, reduction, and C-C coupling reactions. The specific electronic and steric environment provided by the this compound ligand could be tuned to influence the selectivity and efficiency of such catalytic processes. However, detailed catalytic studies for complexes of this particular ligand are not yet widely reported.

In materials science, these types of complexes could serve as precursors for the synthesis of metal oxide nanoparticles or as components in the development of new coordination polymers or metal-organic frameworks (MOFs). The thermal decomposition of these complexes could provide a pathway to pure or mixed metal oxides with controlled stoichiometry and morphology, which are valuable in various material applications. Further research is necessary to fully explore the potential of these specific complexes in advanced materials.

Design of Coordination Polymers and Supramolecular Assemblies

No research findings on the design and synthesis of coordination polymers or supramolecular assemblies using this compound as a ligand are currently available in the searched scientific literature.

Exploration in Sensor Technologies

There is no available research in the searched scientific literature detailing the exploration or application of this compound in the development of sensor technologies.

In Vitro Biological Studies and Molecular Mechanisms of Action

In Vitro Antimicrobial Activity

Salicylamide (B354443) derivatives have demonstrated notable antimicrobial effects against a variety of bacterial and fungal strains. researchgate.net

Derivatives of N-(3,5-dimethylphenyl)-2-hydroxybenzamide, as part of the broader salicylanilide (B1680751) class, have been evaluated for their antibacterial properties. Research indicates that these compounds are often more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govnih.gov The reduced susceptibility of Gram-negative bacteria is frequently attributed to their outer membrane, which can act as a barrier, limiting the entry of bioactive molecules. nih.govresearchgate.net

A series of 55 salicylamides were assessed for their in vitro activity against Actinomyces viscosus, a Gram-positive oral bacterium. nih.gov This study found that several non-halogenated salicylanilides exhibited high levels of antibacterial activity. nih.gov The antibacterial efficacy of benzamide (B126) derivatives has also been demonstrated against strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values. nanobioletters.com For instance, certain N-benzamide derivatives have shown MIC values as low as 3.12 µg/mL against E. coli. nanobioletters.com Studies on related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, confirmed activity against Gram-positive bacteria like Staphylococcus aureus with MIC values in the range of 2.5–5.0 mg/mL, while showing no inhibition of Gram-negative strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Representative Salicylanilide Derivatives This table is representative of the activity of the salicylanilide class of compounds.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-n-hexyl-4'-nitrosalicylanilide | Actinomycetes | High Activity | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Staphylococcus aureus (Gram-positive) | 2.5 - 5.0 mg/mL | nih.gov |

| N-benzamide derivative (5a) | Bacillus subtilis (Gram-positive) | 6.25 µg/mL | nanobioletters.com |

Salicylanilides have been identified as potent agents against Mycobacterium tuberculosis (Mtb) and other nontuberculous mycobacteria (NTM). nih.govresearchgate.net A high-throughput screen identified a chlorinated salicylanilide as a lead compound against Mtb, prompting the synthesis and evaluation of numerous analogs. nih.gov Structure-activity relationship studies revealed that a free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule is essential for antimycobacterial activity. nih.gov

The activity of these compounds is also influenced by the substituents on the aniline (B41778) ring, with electron-withdrawing groups often enhancing potency. nih.gov Furthermore, lipophilicity is a critical factor, as it may improve permeation through the lipid-rich mycobacterial cell wall. mdpi.com Salicylanilides have demonstrated activity not only against the standard H37Rv strain of Mtb but also against multidrug-resistant (MDR) isolates and NTMs such as Mycobacterium avium and Mycobacterium kansasii. plos.org Some thiazolidinone derivatives of salicylamides have shown antitubercular activity against M. tuberculosis as well. researchgate.net

Table 2: In Vitro Antimycobacterial Activity of Representative Salicylanilide Derivatives This table illustrates the antimycobacterial potential of the salicylanilide chemical class.

| Compound Class | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Salicylanilides | Mycobacterium tuberculosis | Low micromolar potency | nih.gov |

| 4-Chloro-N-(4-propylphenyl)salicylamide | Mycobacterium tuberculosis | Selected for preclinical studies | researchgate.net |

| 5-Chloro-N-(4-propylphenyl)salicylamide | Mycobacterium kansasii | Selected for preclinical studies | researchgate.net |

The antifungal potential of salicylamide derivatives has also been investigated. In vitro studies have shown that compounds from this class are active against fungal pathogens. researchgate.net For example, evaluations against Candida albicans and Saccharomyces cerevisiae found that certain salicylamide esters, hydrazides, and hydrazones possess good activity, with some being particularly effective against C. albicans. researchgate.net The introduction of different arylidene moieties at the 5-position of a related thiazolidinone ring structure has been shown to successfully enhance biological activity against fungal species. researchgate.net

Table 3: In Vitro Antifungal Activity of Salicylamide Derivatives This table is representative of the activity of the broader salicylamide class.

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Salicylamide derivatives | Candida albicans | Good activity | researchgate.net |

In Vitro Anti-Parasitic Activity

This compound and its analogs are part of a family of salicylanilides that have been explored as inhibitors of apicomplexan parasites, which include significant human pathogens like Toxoplasma and Plasmodium. nih.gov

Toxoplasma gondii, the causative agent of toxoplasmosis, is a widespread parasite for which new therapeutic agents are needed. nih.govnih.gov Salicylanilides have emerged as a promising class of inhibitors. In a study focusing on the discovery of novel anti-Toxoplasma agents, a series of salicylanilides were synthesized and tested for their ability to inhibit the proliferation of T. gondii tachyzoites, the rapidly replicating stage of the parasite. nih.gov An analog of the subject compound, 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzamide, was synthesized and evaluated within this study, demonstrating the relevance of this chemical scaffold. nih.gov The inhibitory activity is typically measured by determining the 50% inhibitory concentration (IC50) using methods such as luciferase-based assays in parasite-infected host cell cultures. nih.gov

Table 4: In Vitro Activity of a Salicylanilide Analog Against Toxoplasma gondii Data from a study on salicylanilide inhibitors.

| Compound | Parasite Strain | Activity (IC50) | Reference |

|---|

The primary molecular mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation. nih.govnih.gov This process is fundamental to energy production in both parasites and mycobacteria, which have functional respiratory chains. nih.govnih.gov Salicylanilides are weakly acidic compounds that act as protonophores, or proton shuttles. nih.govnih.gov

For this action, the compound requires an acid-dissociable group (the phenolic hydroxyl) and a bulky, hydrophobic moiety (the substituted phenyl ring). nih.gov The compound diffuses across the inner mitochondrial membrane in its protonated state, releases a proton into the mitochondrial matrix, and returns to the intermembrane space in its anionic form. This cycle effectively dissipates the proton motive force—the electrochemical proton gradient across the membrane that is essential for ATP synthase to produce ATP. nih.govnih.gov By disrupting this gradient, the compound uncouples electron transport from ATP synthesis, leading to a depletion of cellular energy and ultimately cell death. nih.gov This mechanism is consistent with the broad-spectrum activity observed, as it targets a fundamental bioenergetic process. nih.gov

In Vitro Antiviral Activity

This compound has been identified as a member of the benzamide class of compounds that show inhibitory effects against the Hepatitis B virus (HBV). nih.gov While specific data on its activity against Human Adenovirus (HAdV), Zika virus, and Respiratory Syncytial Virus (RSV) is not detailed in the provided context, related benzamide structures have been investigated for their antiviral properties against a range of viruses, including RSV. nih.gov

Modulation of Viral Protein Expression

A key aspect of the antiviral action of benzamide derivatives against HBV involves the modulation of the HBV core protein (HBc). nih.govnih.gov The HBc protein is crucial for multiple stages of the viral life cycle. nih.gov Studies on related benzamide compounds have shown that they can interfere with the normal function of HBc. nih.gov The core protein is involved in the encapsidation of the viral pregenomic RNA (pgRNA) and the viral DNA polymerase, a critical step for viral replication. nih.govnih.gov By modulating the core protein, these compounds can disrupt these essential processes. nih.gov

Disruption of Viral Capsid Formation

The proper assembly of the viral capsid is a fundamental step in the life cycle of many viruses, including HBV. nih.gov Benzamide derivatives have been shown to act as core protein allosteric modulators (CpAMs), which interfere with the assembly of the HBV capsid. nih.gov These compounds can induce the misassembly of core protein dimers, leading to the formation of non-capsid polymers instead of functional viral capsids. This disruption prevents the proper packaging of the viral genome, thereby inhibiting viral replication. nih.gov Some studies have indicated that mutations in the core protein, such as at position V124, can confer resistance to these compounds, highlighting the direct interaction with and importance of the core protein in their mechanism of action. nih.gov

In Vitro Anticancer Activity in Cell Lines

The anticancer potential of this compound and related compounds has been evaluated in various cancer cell lines.

Effects on Cancer Cell Viability and Proliferation

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. nih.gov While specific IC50 values for this compound were not found in the search results, studies on structurally similar compounds provide insights into the potential antiproliferative activities. For instance, various imidazole (B134444) derivatives have demonstrated the ability to interfere with DNA synthesis and alter the expression of genes associated with cancer cell growth. openmedicinalchemistryjournal.com

Table 1: Illustrative In Vitro Anticancer Activity of Related Compound Classes This table is for illustrative purposes to show how data for this compound would be presented. Specific data for this compound was not available in the search results.

| Cell Line | Compound Class | IC50 (µM) | Reference |

| SiHa (Cervical Cancer) | Pyrimidine-benzotriazole derivative | 0.009 | researchgate.net |

| MDA-MB-231 (Breast Cancer) | Nitroimidazole−Isatin Conjugate | 26.12 | openmedicinalchemistryjournal.com |

| A549 (Lung Cancer) | N-alkyl-nitroimidazole | Varies with alkyl chain length | openmedicinalchemistryjournal.com |

In Vitro Anti-Inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways

Research has shown that various compounds can exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of pro-inflammatory cytokines. nih.govresearchgate.netselleckchem.com Similarly, the MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. nih.gov While direct evidence for this compound is pending, related substituted benzamide analogues have been shown to suppress RSV-induced NF-κB activation. nih.gov This suggests a likely mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of these critical inflammatory cascades. nih.gov

Inhibition of Photosynthetic Electron Transport (PET)

Studies on salicylanilides and related N-phenylcarboxamides have identified them as potent inhibitors of the photosynthetic electron transport (PET) chain in plants. This inhibitory action is a key mechanism behind their herbicidal properties.

Interaction with Photosystem II (PSII) in Chloroplasts

The primary target for many salicylanilide inhibitors within the photosynthetic apparatus is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. nih.govmdpi.comnih.gov These compounds disrupt the normal flow of electrons by binding to a specific niche within the PSII complex, often the QB binding site on the D1 protein. nih.gov This binding event blocks the electron transfer from the primary quinone acceptor, QA , to the secondary quinone acceptor, QB , which in turn halts CO₂ fixation and the production of ATP. nih.gov

While direct studies on this compound are limited in the provided context, extensive research on structurally analogous compounds, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, demonstrates potent PET-inhibiting activity by targeting PSII in spinach (Spinacia oleracea L.) chloroplasts. nih.govmdpi.comnih.gov Research on other related compounds, like 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, has shown that their site of action is located on the donor side of PSII, interacting with the D• or Z•/D• intermediates. researchgate.net This suggests that the core salicylamide structure is predisposed to interacting with various components of the PSII complex.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological efficacy of this compound as a PET inhibitor is deeply rooted in its specific molecular architecture. Structure-activity relationship (SAR) studies have elucidated how different structural features contribute to its activity.

Influence of Substituent Position and Electronic Properties on Biological Activity

The substitution pattern on the anilide (N-phenyl) ring is a critical determinant of PET-inhibiting activity. nih.govnih.gov Research on a series of disubstituted N-phenyl-3-hydroxynaphthalene-2-carboxamides revealed that the C(3,5)' and C(2,5)' disubstituted isomers were the most potent inhibitors. nih.govmdpi.com Specifically, N-(3,5-dimethylphenyl) and N-(3,5-difluorophenyl) derivatives exhibited the highest activity within their respective series. mdpi.comnih.gov

This highlights the importance of the meta-positioning of the substituents on the anilide ring for optimal biological function. The electronic properties of these substituents also play a significant, albeit secondary, role. For some series of PSII inhibitors, electron-withdrawing properties on the anilide ring were found to be advantageous for PET activity. nih.govnih.gov

Table 1: PET-Inhibiting Activity of Selected 3-Hydroxynaphthalene-2-carboxanilides

| Compound | Substituent Pattern | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-diCH₃ | ~10 | nih.gov, mdpi.com |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-diCH₃ | ~10 | nih.gov, mdpi.com |

| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-diF | ~10 | nih.gov, mdpi.com |

| N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-diF | ~10 | nih.gov, mdpi.com |

| N-(3,5-ditrifluoromethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-diCF₃ | 15.9 | nih.gov |

IC₅₀ values represent the concentration required to inhibit 50% of PET in spinach chloroplasts.

Role of the Salicylic Hydroxyl Group in Biological Interactions

The 2-hydroxy group on the benzamide portion of the molecule is fundamental to its biological activity. This hydroxyl group is a key participant in forming intramolecular and intermolecular hydrogen bonds. In related salicylamide structures, the hydroxyl group often forms a strong intramolecular hydrogen bond with the adjacent amide oxygen, creating a stable six-membered ring (S(6) motif). mdpi.com This interaction helps to lock the molecule into a planar conformation, which is often crucial for effective binding to the target protein. Furthermore, the hydroxyl group can act as a hydrogen bond donor in interactions with amino acid residues, such as glutamic acid, within the active site of a target protein. mdpi.com

Impact of Lipophilicity on In Vitro Activity

Lipophilicity, often expressed as log P, is a dominant factor governing the activity of PSII inhibitors. nih.govnih.gov The binding domain for these inhibitors within PSII is largely hydrophobic, meaning that a compound's ability to partition into this nonpolar environment is crucial for its efficacy. nih.gov Studies on various carboxanilide series show a clear correlation between lipophilicity and PET-inhibiting activity, which can be linear or bilinear. researchgate.net For a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, an optimal lipophilicity value (Clog P) of approximately 5 was found to be important for derivatives with dimethyl or difluoro substitutions. nih.gov For more lipophilic substituents like dichloro or dibromo, the activity continued to increase with Clog P values up to 6.8. nih.gov

Table 2: Computed Lipophilicity of this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 4 | nih.gov |

This data indicates that this compound possesses a significant lipophilic character, which is consistent with the requirements for potent PET inhibition.

Hydrogen Bonding Networks and Their Relevance to Molecular Target Interactions

The capacity of this compound to form hydrogen bonds is central to its interaction with molecular targets. The molecule possesses two hydrogen bond donors (the hydroxyl and amide protons) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens). nih.govnih.gov These features allow for the formation of specific hydrogen-bonding networks that stabilize the molecule within its binding site. In related crystal structures of salicylamides, intermolecular hydrogen bonds between the amide N-H group and the carbonyl oxygen of a neighboring molecule are common, leading to the formation of supramolecular chains or ribbons. mdpi.comresearchgate.net These interactions, combined with the intramolecular hydrogen bond from the salicylic hydroxyl group, define the molecule's conformation and its ability to fit precisely into the binding pocket of its target, such as the D1 protein in PSII.

In Vitro Cytotoxicity Profiling (on human cell lines)

Currently, there is a lack of publicly available scientific literature detailing the in vitro cytotoxicity of this compound against human cell lines. Extensive searches for cytotoxic activity, including specific IC50 values, on various human cancer and non-cancer cell lines have not yielded any specific data for this particular compound.

While the broader class of compounds to which this compound belongs, salicylanilides, has been a subject of interest in cancer research for their potential antiproliferative and pro-apoptotic effects, specific research findings on the cytotoxic profile of this exact molecule are not documented in the accessible scientific domain. Studies on other salicylanilide derivatives have shown that their biological activity can be significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings. These modifications can affect the compound's ability to induce cellular responses such as apoptosis or autophagy in cancer cells. However, without direct experimental data for this compound, any discussion of its potential cytotoxic effects would be speculative.

Therefore, no data table of research findings on the in vitro cytotoxicity of this compound can be provided at this time. Further experimental studies are required to determine the cytotoxic profile of this compound on human cell lines.

Research on Derivatives, Analogs, and Structure Property Relationships Beyond Biological Activity

Design and Synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide Analogs

The synthesis of analogs of this compound involves strategic chemical modifications to explore structure-property relationships. These modifications typically focus on introducing various functional groups to the aromatic rings or altering the core benzamide (B126) structure.

The introduction of different substituents on the phenyl and benzamide rings of the parent molecule is a common strategy to create a library of analogs. For instance, in the synthesis of related salicylanilides, halogenated anilines and substituted salicylic (B10762653) acids are often used as starting materials. researchgate.net The general synthesis of N-substituted benzamides can be achieved by reacting an appropriate amine with a benzoyl chloride derivative. nanobioletters.comresearchgate.net For example, the reaction of 3,5-dimethylaniline (B87155) with a substituted benzoyl chloride would yield the corresponding N-(3,5-dimethylphenyl)benzamide analog. nih.gov

Modifications to the benzamide backbone of salicylanilide (B1680751) derivatives have been explored to create new chemical entities. nih.gov One common modification involves the derivatization of the phenolic hydroxyl group. For example, O-substituted salicylanilides can be synthesized by reacting the parent N-substituted-2-hydroxy-benzamide with compounds like ethyl chloroacetate (B1199739) to form an ester, which can then be further reacted to produce hydrazides and hydrazones. nih.govresearchgate.net

Another approach involves altering the amide linkage itself. While specific examples for this compound are not prevalent in the searched literature, general strategies in medicinal chemistry for similar compounds include the synthesis of thioamides or the introduction of spacers between the aromatic rings and the amide group. These modifications can significantly impact the molecule's conformational flexibility and hydrogen bonding patterns.

Comparative Studies of Structural Analogs

In N-(3,5-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings is 16.6 (1)°. nih.gov In contrast, for N-(3,5-dimethylphenyl)-2-methylbenzamide, this angle is significantly larger at 69.5 (1)°. nih.gov This difference highlights the steric influence of the methyl group's position on the benzamide ring. The ortho-methyl group in the 2-methyl analog forces a more twisted conformation compared to the para-methyl group in the 4-methyl analog. The amide group in N-(3,5-dimethylphenyl)-2-methylbenzamide is twisted out of the planes of the 2-methylphenyl and 3,5-dimethylphenyl rings by 41.8 (2)° and 29.0 (2)°, respectively. nih.gov

These comparative studies are crucial for understanding how subtle changes in molecular structure can lead to significant differences in the three-dimensional arrangement of the molecules in the solid state, which in turn affects their physical properties.

Table 1: Comparative Structural Data of N-(3,5-dimethylphenyl)benzamide Analogs

| Compound | Dihedral Angle Between Benzene Rings (°) | Reference |

| N-(3,5-dimethylphenyl)-4-methylbenzamide | 16.6 (1) | nih.gov |

| N-(3,5-dimethylphenyl)-2-methylbenzamide | 69.5 (1) | nih.gov |

Physico-Chemical Property Investigations in Relation to Molecular Structure (Excluding Basic Identification Data)

The investigation of physicochemical properties in relation to the molecular structure of this compound and its analogs focuses on understanding how substituent effects and conformational preferences influence their solid-state behavior.

Substituents on the aromatic rings play a critical role in determining the molecular conformation and the nature of intermolecular interactions in the crystal lattice. nsf.gov In the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, a related compound, the molecules are linked by strong O-H···O hydrogen bonds and weak C-H···O intermolecular contacts, forming chains and loops. researchgate.net The conformation of the N-H group is syn to the hydroxyl substituent on the benzoyl ring, leading to a short intramolecular N-H···O contact. researchgate.net

In N-(3,5-dimethylphenyl)-4-methylbenzamide, intermolecular N-H···O hydrogen bonds link the molecules into chains. nih.gov Similarly, in N-(3,5-dimethylphenyl)-2-methylbenzamide, intermolecular N-H···O hydrogen bonds also connect the molecules into chains. nih.gov The presence and nature of these hydrogen bonds are directly influenced by the substituents on the rings. For example, the introduction of a hydroxyl group, as in the parent compound, allows for strong O-H···O interactions, which are absent in the methyl-substituted analogs. The study of these non-covalent interactions is essential for understanding the packing of molecules in the crystal and their resulting physical properties. nih.gov

The relative orientation of the two aromatic rings, defined by the dihedral angle, is a key structural feature of benzanilides. This angle is highly sensitive to the steric and electronic effects of the substituents. As noted earlier, the position of a methyl group on the benzamide ring significantly alters the dihedral angle between the phenyl and benzamide rings in analogs of this compound. nih.govnih.gov

Stability and Degradation Pathways (e.g., UV light exposure)

The stability of "this compound" is a critical parameter influencing its potential applications and environmental fate. While direct and extensive studies on the degradation of this specific compound are not widely available in the public domain, an understanding of its stability can be inferred from the known photochemical behavior of its constituent functional groups: the salicylamide (B354443) and the N-aryl moieties. Salicylanilides, the class of compounds to which this compound belongs, are known to undergo photochemical transformations. nih.gov

Exposure to ultraviolet (UV) radiation is a significant factor that can induce the degradation of many organic molecules, including pharmaceuticals and other fine chemicals. nih.gov The process of photodegradation can lead to a loss of the compound's intended properties and the formation of new, potentially undesirable byproducts. The stability of such compounds is often influenced by environmental conditions such as pH, the presence of oxygen, and the solvent matrix. nih.govresearchgate.net

Inferred Degradation Pathways under UV Exposure

Based on the general principles of organic photochemistry and studies on related molecules, several degradation pathways for this compound under UV light can be proposed. These pathways primarily involve the cleavage of the amide bond, reactions involving the phenolic hydroxyl group, and modifications of the aromatic rings.

One of the likely degradation routes is the hydrolysis of the amide bond . This reaction would lead to the formation of salicylic acid and 3,5-dimethylaniline. This process can be facilitated by the absorption of UV light, which can provide the energy needed to overcome the activation barrier for amide bond cleavage, a bond that is otherwise relatively stable due to resonance.

Another potential degradation pathway involves the photo-oxidation of the phenolic hydroxyl group . This could lead to the formation of quinone-like structures, which are often colored and can be more reactive than the parent phenol (B47542). nih.gov The presence of the dimethylphenyl group may also influence the susceptibility of the molecule to oxidation.